BenchChemオンラインストアへようこそ!

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Medicinal Chemistry Physicochemical Property Optimization SAR Studies

This compound features a unique cyclobutylmethyl substituent at N1, introducing steric bulk and conformational constraint via a ~90° puckering angle that linear alkyl or planar aromatic analogs cannot replicate. With a calculated LogP of 2.93, it fills a critical lipophilicity gap between the methyl (LogP ≈2.0) and benzyl (LogP 3.13) analogs, enabling systematic SAR for kinase inhibitor programs targeting FLT3 and Aurora A. The ≥98% purity ensures reliable fragment-based screening and multi-step synthesis. Order now for reproducible results.

Molecular Formula C14H17N3
Molecular Weight 227.311
CAS No. 1349988-71-1
Cat. No. B2759947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine
CAS1349988-71-1
Molecular FormulaC14H17N3
Molecular Weight227.311
Structural Identifiers
SMILESC1CC(C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C14H17N3/c15-14-9-13(12-7-2-1-3-8-12)16-17(14)10-11-5-4-6-11/h1-3,7-9,11H,4-6,10,15H2
InChIKeyBTAAQVYVGMIPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1349988-71-1) | Technical Specifications & Procurement Baseline


1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1349988-71-1) is a C14H17N3 5-aminopyrazole derivative with a molecular weight of 227.31 g/mol . It features a cyclobutylmethyl substituent at the N1 position, a phenyl group at C3, and a primary amine at C5 [1]. This compound serves as a versatile building block in medicinal chemistry, particularly within the privileged 3-phenyl-1H-pyrazol-5-amine scaffold class that has been validated as a template for kinase inhibitor development [2]. Vendors offer this compound at purity specifications ranging from 95% to >99%, with storage typically recommended at 2–8°C under dry, sealed conditions .

Procurement Consideration: Why 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine is Not Interchangeable with Other N1-Substituted Pyrazoles


The N1 substituent on the 3-phenyl-1H-pyrazol-5-amine scaffold exerts a pronounced influence on molecular properties critical for both synthetic utility and biological profile. Replacing the cyclobutylmethyl group of 1349988-71-1 with a methyl (CAS 10199-50-5) or benzyl (CAS 3528-41-4) group alters molecular weight by 54.1 g/mol or +22.0 g/mol respectively [1]. More importantly, the cyclobutylmethyl moiety introduces distinct steric bulk and conformational constraint—featuring a saturated four-membered ring with a defined ~90° puckering angle [2]—that cannot be replicated by linear alkyl or planar aromatic substituents. This structural differentiation directly impacts calculated LogP (2.93 for the target compound) , which diverges from that of the methyl analog (LogP ≈2.0 estimated) [3] and benzyl analog (LogP 3.13) . In structure-activity relationship (SAR) programs where incremental lipophilicity and steric parameters drive target engagement, substituting one N1 variant for another introduces uncontrolled variables that compromise data reproducibility and series interpretation [2].

Quantitative Differentiation Evidence: 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. N1-Methyl and N1-Benzyl Analogs

The target compound (MW 227.31; calc LogP 2.93) occupies a distinct physicochemical space relative to its closest N1-substituted analogs. It is 54.1 g/mol heavier than the N1-methyl derivative (CAS 10199-50-5; MW 173.22) [1] and 22.0 g/mol lighter than the N1-benzyl analog (CAS 3528-41-4; MW 249.31) [2]. Lipophilicity follows the same trend: target LogP 2.93 falls between the methyl analog (~2.0 estimated) [3] and the benzyl analog (LogP 3.13) . This intermediate LogP value positions the cyclobutylmethyl group as a 'Goldilocks' substituent—offering improved membrane permeability potential relative to the methyl variant without the excessive lipophilicity (and associated solubility penalty) of the benzyl group. In lead optimization campaigns where LipE (Lipophilic Efficiency) is a key driver, this differential is quantifiably meaningful.

Medicinal Chemistry Physicochemical Property Optimization SAR Studies

Commercially Available Purity Specifications: 95% vs. 98% vs. >99%

Multiple vendors supply 1-(cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine with documented purity specifications. AKSci offers a 95% minimum purity grade , while ChemScene and Leyan provide 98% purity material . SynHet lists a >99% pure bulk option (USP, BP, Ph. Eur. grade) . This tiered purity landscape contrasts with the N1-methyl analog (10199-50-5), which is more commonly available only at 97% specification . The availability of >99% pharmaceutical-grade material for the cyclobutylmethyl derivative enables its use in later-stage development activities (e.g., GLP toxicology batch preparation, formulation studies) that require higher purity benchmarks, whereas the methyl analog is predominantly positioned for early discovery chemistry.

Procurement Quality Control Synthetic Chemistry

Kinase Inhibitor Scaffold Validation via 3-Phenyl-1H-pyrazol-5-amine Core

The 3-phenyl-1H-pyrazol-5-amine scaffold has been systematically validated as an efficient template for kinase inhibitor design. A 2013 study reported that 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore achieved potent inhibition of FMS-like tyrosine kinase-3 (FLT3), with optimized compounds from this series demonstrating IC50 values in the nanomolar range [1]. Furthermore, a 2011 study established that this scaffold class exhibits moderate inhibition of Aurora kinase A (IC50 >100 nM) in enzyme-based assays, though cellular growth inhibition (GI50 >10 μM) was limited for early analogs [2]. The cyclobutylmethyl-substituted variant (1349988-71-1) retains the identical 3-phenyl-5-amino pyrazole core that underpins this validated kinase inhibition profile. The cyclobutylmethyl group offers a vector for modulating kinase selectivity and physicochemical properties without altering the core pharmacophore, as demonstrated across related pyrazole kinase inhibitor programs [3].

Kinase Inhibition FLT3 Oncology Medicinal Chemistry

Steric and Conformational Differentiation: Cyclobutylmethyl vs. Methyl Substituent

The cyclobutylmethyl group introduces a saturated four-membered ring with a puckered conformation (dihedral angle ~90° between adjacent bonds) that imparts significant steric bulk and conformational restriction compared to the freely rotating methyl group of the analog 10199-50-5 [1]. This structural feature has been explicitly noted in the literature as a design element that 'enhances steric and electronic properties, potentially improving binding affinity in bioactive molecules' [2]. While quantitative steric parameters (e.g., Taft Es, Charton ν) are not available for direct comparison, the topological polar surface area (TPSA) of 1349988-71-1 is 43.84 Ų , and the compound contains 3 rotatable bonds, whereas the methyl analog contains only 2 rotatable bonds. This increased conformational flexibility, paradoxically combined with the rigid cyclobutyl ring, provides a unique steric profile that can be exploited to modulate target binding site occupancy.

Conformational Analysis Steric Parameters SAR

Recommended Application Scenarios for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1349988-71-1)


Structure-Activity Relationship (SAR) Exploration of N1 Substituent Effects in Kinase Inhibitor Programs

Investigators developing kinase inhibitors based on the 3-phenyl-1H-pyrazol-5-amine scaffold can utilize 1349988-71-1 to probe the impact of the cyclobutylmethyl group on target potency, selectivity, and ADME properties. The intermediate LogP of 2.93 and molecular weight of 227.31 position this compound as a strategic probe between the methyl and benzyl analogs, enabling systematic SAR elucidation . The validated FLT3 and Aurora A kinase inhibition of the core scaffold [1][2] provides a strong rationale for its inclusion in kinase-focused screening libraries.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

As a fragment-sized molecule (MW <250 Da) containing a privileged aminopyrazole core, 1349988-71-1 is suitable for fragment-based screening campaigns against PHGDH, kinases, or other targets that recognize the pyrazole scaffold. The availability of >99% pure material ensures that observed binding signals in biophysical assays (SPR, NMR, DSF) can be confidently attributed to the compound rather than impurities, a critical requirement for fragment library quality control.

Synthetic Intermediate for Late-Stage Functionalization

The primary amine at the C5 position of the pyrazole ring serves as a reactive handle for diversification via acylation, sulfonylation, reductive amination, or urea formation. The >99% purity grade is particularly advantageous when the compound is used as a starting material in multi-step synthetic sequences where impurity carryover could compromise downstream yields or purification. The cyclobutylmethyl group remains stable under a range of standard reaction conditions, making this compound a reliable building block for parallel synthesis and library production.

Computational Chemistry and Molecular Modeling Studies

The compound's defined physicochemical parameters—calc LogP 2.93, TPSA 43.84 Ų, 3 rotatable bonds —make it a well-characterized entity for inclusion in computational models. Researchers can use these data to benchmark in silico property predictions, conduct docking studies to evaluate the steric and electronic contributions of the cyclobutylmethyl group in target binding pockets, or incorporate the compound into machine learning training sets for pyrazole-based kinase inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclobutylmethyl)-3-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.